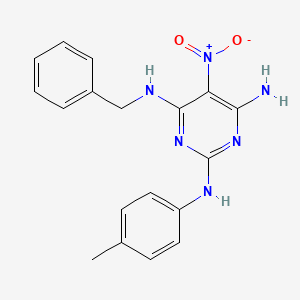

4-N-benzyl-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Description

4-N-Benzyl-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative characterized by a central 5-nitro-substituted pyrimidine core with benzyl and 4-methylphenyl groups at the N4 and N2 positions, respectively.

Properties

CAS No. |

29935-93-1 |

|---|---|

Molecular Formula |

C18H18N6O2 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

4-N-benzyl-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C18H18N6O2/c1-12-7-9-14(10-8-12)21-18-22-16(19)15(24(25)26)17(23-18)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H4,19,20,21,22,23) |

InChI Key |

UERGTUJUNAMPDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |

solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BENZYL-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of benzyl and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N4-BENZYL-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br2) or iodine (I2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized pyrimidine compounds.

Scientific Research Applications

N4-BENZYL-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N4-BENZYL-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The benzyl and methylphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in substituents at N2, N4, and C5 positions (Table 1). These variations influence molecular conformation, binding interactions, and physicochemical properties:

Table 1. Structural and physicochemical comparison of pyrimidine analogs.

- Substituent Effects on Bioactivity: Halogenated aryl groups (e.g., 3-chlorophenyl in ) enhance antimicrobial potency due to increased electrophilicity and membrane penetration. Methoxy groups (e.g., in ) improve solubility but reduce lipophilicity (log P ~3.5 vs. ~4.5 for benzyl derivatives), impacting blood-brain barrier permeability .

Conformational Stability :

Pharmacokinetic and Drug-Likeness Profiles

- Solubility and Absorption :

- Fluorophenyl and methoxyphenyl analogs (e.g., ) exhibit moderate solubility (Log P ~3.5) and high gastrointestinal absorption, whereas chlorophenyl derivatives () show lower solubility due to higher hydrophobicity (Log P ~4.0). The target compound’s benzyl group may further elevate Log P (~4.5), reducing aqueous solubility .

- Metabolic Stability :

Computational and Experimental Binding Studies

- Sonic Hedgehog (Shh) Inhibition :

- 2D/3D Similarity Screening :

- Analog 7_2d1 (65% similarity to lead compound) from highlights the importance of the R2 region for framework stability. The target compound’s R1/R3 substituents may require optimization for improved target engagement.

Biological Activity

4-N-benzyl-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic compound belonging to the class of nitropyrimidines. This compound exhibits significant biological activity, particularly in medicinal chemistry, where it has been explored for its potential therapeutic applications. The unique structural characteristics of this compound contribute to its interaction with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C19H20N6O2

- Molecular Weight : 364.4 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NCC3=CC=CC=C3)N+[O-])N

The compound features a nitropyrimidine core with a benzyl group and a 4-methylphenyl group, which enhance its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for DNA synthesis in cancer cells, thereby preventing cell proliferation.

- Receptor Modulation : It may also modulate receptor signaling pathways that are involved in inflammatory responses and oxidative stress management.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | DNA synthesis inhibition | |

| HeLa (Cervical Cancer) | 12.5 | Apoptosis induction | |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it showed significant reduction in markers such as TNF-alpha and IL-6.

| Study | Model | Dosage (mg/kg) | Effect |

|---|---|---|---|

| Carrageenan-induced paw edema | 20 | Reduced edema by 40% | |

| LPS-induced inflammation | 10 | Decreased TNF-alpha levels by 50% |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving the administration of the compound in mice with induced tumors showed a marked decrease in tumor size compared to control groups.

- Case Study on Inflammatory Diseases : Patients with chronic inflammatory conditions reported symptomatic relief after treatment with formulations containing this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-N-benzyl-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of nitropyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitution and nitration. For example, analogous pyrimidine compounds are synthesized via sequential alkylation and nitration steps under controlled temperatures (50–80°C) and inert atmospheres to prevent side reactions . Yield optimization may require factorial design experiments to evaluate variables like solvent polarity (e.g., DMF vs. THF), stoichiometry, and catalyst loading . Purity can be enhanced using column chromatography or recrystallization, with HPLC-MS for validation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

- Methodological Answer : X-ray crystallography is essential for resolving the nitro group’s position on the pyrimidine ring and verifying hydrogen-bonding patterns, as seen in structurally similar compounds . Complementary techniques include:

- NMR (¹H/¹³C) to confirm substituent attachment points.

- FT-IR to identify nitro (-NO₂) and amine (-NH₂) functional groups.

- Mass spectrometry (HRMS) for molecular weight validation.

Computational tools like Gaussian or DFT simulations can predict electronic properties and guide experimental interpretations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions, and what software tools are validated for such analyses?

- Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) can model transition states and predict regioselectivity in reactions involving the nitro group. For example, electron-deficient pyrimidine rings exhibit higher reactivity at the 5-position, which can be validated using electrostatic potential maps . Virtual screening (Schrödinger Suite) may identify potential biological targets by simulating ligand-receptor interactions, though experimental validation via enzyme assays (e.g., kinase inhibition studies) is necessary .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain selection, solvent/DMSO concentrations). A systematic approach includes:

- Meta-analysis of published IC₅₀/EC₅₀ values to identify outliers.

- Dose-response curves under standardized protocols (e.g., CLSI guidelines).

- Control experiments to rule off-target effects (e.g., ROS induction assays).

Cross-disciplinary collaboration with microbiologists or pharmacologists is recommended to contextualize mechanisms .

Q. How can factorial design optimize the compound’s synthesis while minimizing hazardous byproducts?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst type, solvent ratio) across eight experimental runs to identify optimal conditions. For example, reducing nitro groups may generate carcinogenic intermediates; green chemistry principles (e.g., using NaBH₄/Pd/C instead of Sn/HCl) can mitigate risks . Process analytical technology (PAT) tools, such as in-situ FT-IR, enable real-time monitoring of reaction progress and byproduct formation .

Q. What are the challenges in crystallizing this compound, and how do polymorphism and solvent choice impact its physicochemical properties?

- Methodological Answer : Polymorphism is common in nitropyrimidines due to conformational flexibility in the benzyl and methylphenyl substituents. Solvent screening (e.g., ethanol, acetonitrile, ethyl acetate) under slow evaporation conditions can yield stable polymorphs. Differential scanning calorimetry (DSC) and PXRD distinguish polymorphic forms, while Hirshfeld surface analysis reveals intermolecular interactions (e.g., C–H⋯π bonds) that stabilize the crystal lattice .

Data Analysis and Interpretation

Q. How should researchers statistically validate differences in the compound’s bioactivity across multiple cell lines or microbial strains?

- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare mean inhibitory concentrations (IC₅₀) across groups. For high-throughput screening data, principal component analysis (PCA) reduces dimensionality and identifies clustering patterns. Machine learning algorithms (e.g., random forest) can predict structure-activity relationships (SAR) from descriptors like logP, polar surface area, and H-bond donors .

Q. What methodologies address reproducibility issues in catalytic reduction reactions involving the nitro group?

- Methodological Answer : Reproducibility challenges stem from catalyst deactivation or moisture sensitivity. Solutions include:

- Strict anhydrous conditions (e.g., molecular sieves in solvents).

- Catalyst characterization via BET surface area analysis and TEM to confirm nanoparticle dispersion.

- Kinetic studies to establish rate laws and identify rate-limiting steps.

Open-access databases like PubChem or Reaxys provide benchmark data for cross-validation .

Ethical and Safety Considerations

Q. What safety protocols are mandatory for handling nitro-containing compounds during synthesis and biological testing?

- Methodological Answer : Nitropyrimidines may be mutagenic or explosive under friction/heat. Key protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.